Lipophilicity and Molecular Weight Advantage Over the Demethoxy Analog 3-(Furan-2-yl)benzoic Acid
Compared to 3-(furan-2-yl)benzoic acid (CAS 35461-99-5), which lacks the 5-methoxy substituent, 3-(furan-2-yl)-5-methoxybenzoic acid exhibits a lower calculated LogP (2.65 vs. 3.16) and higher molecular weight (218.21 vs. 188.18 g/mol) . This indicates that the target compound is less lipophilic, potentially offering improved aqueous solubility and a different in vivo distribution profile, while the increased molecular weight and additional hydrogen-bond acceptor (the methoxy oxygen) may enhance target-binding interactions.
| Evidence Dimension | Lipophilicity (LogP) and Molecular Weight |
|---|---|
| Target Compound Data | LogP = 2.65; MW = 218.21 g/mol |
| Comparator Or Baseline | 3-(Furan-2-yl)benzoic acid: LogP = 3.16; MW = 188.18 g/mol |
| Quantified Difference | ΔLogP = -0.51 (target less lipophilic); ΔMW = +30.03 g/mol |
| Conditions | Calculated partition coefficient (LogP) from database entries; experimental conditions not specified |
Why This Matters
A lower LogP can translate into better aqueous solubility and reduced non-specific binding, which are critical parameters for assay development and lead optimization.
